
3-Amino-1-(2,6-dichlorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2,6-dichlorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11Cl2NO It is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,6-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), amines, and other nucleophiles.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Reactions: Employed as a reagent in various organic reactions to introduce specific functional groups.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development:
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Similar structure with a different position of chlorine atoms.
3-Amino-3-cyclohexyl-propan-1-ol: Contains a cyclohexyl group instead of a dichlorophenyl group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of a dichlorophenyl group.
Uniqueness:
Chlorine Positioning: The specific positioning of chlorine atoms in 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol imparts unique chemical and biological properties.
Functional Groups: The combination of amino and hydroxyl groups provides versatility in chemical reactions and potential biological activities.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
3-amino-1-(2,6-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |
InChIキー |
PHOCYVMEHORFNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(CCN)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




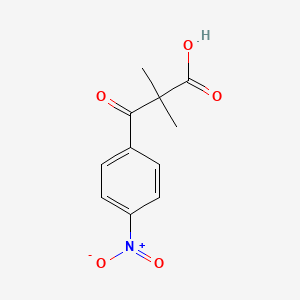

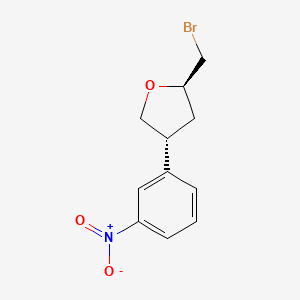
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
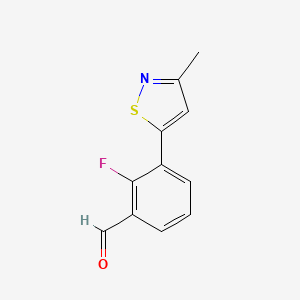
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
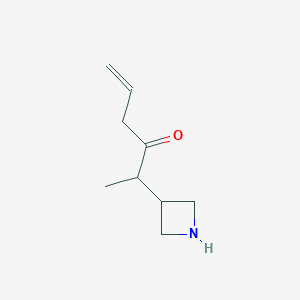

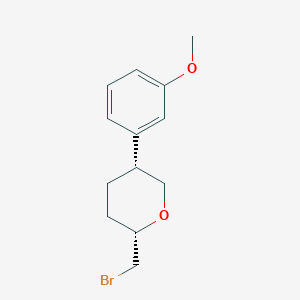
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)
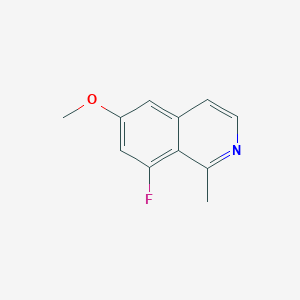
![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
